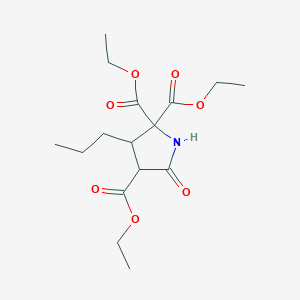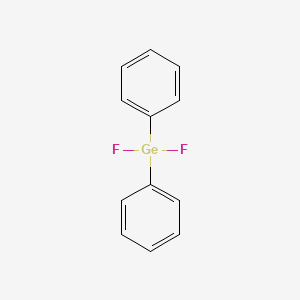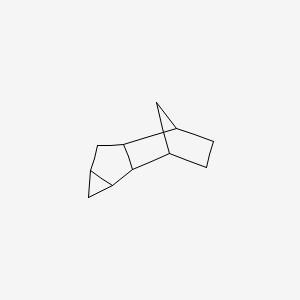
Tetracyclo(6.2.1.0(2,7).0(3,5))undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracyclo(6.2.1.0(2,7).0(3,5))undecane is a polycyclic hydrocarbon with the molecular formula C11H16. It is also known as decahydro-2,5-methanocycloprop[a]indene. This compound is characterized by its unique structure, which consists of four fused rings, making it a tetracyclic compound. The structure is highly strained due to the presence of multiple ring junctions, which imparts unique chemical properties to the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetracyclo(6.2.1.0(2,7).0(3,5))undecane typically involves the cyclization of suitable precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the polycyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure efficient and consistent production. The use of high-pressure reactors can also enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Tetracyclo(6.2.1.0(2,7).0(3,5))undecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives
Applications De Recherche Scientifique
Tetracyclo(6.2.1.0(2,7).0(3,5))undecane has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of strained polycyclic hydrocarbons.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug design and development due to its unique structure.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds
Mécanisme D'action
The mechanism of action of Tetracyclo(6.2.1.0(2,7).0(3,5))undecane involves its interaction with various molecular targets. The strained structure of the compound allows it to participate in unique chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetracyclo(6.3.0.04,11.05,9)undecane-2,7-dione: Another polycyclic hydrocarbon with a similar tetracyclic structure but different functional groups.
Decahydro-2,5-methanocycloprop[a]indene: A closely related compound with a similar core structure but different substituents
Uniqueness
Tetracyclo(6.2.1.0(2,7).0(3,5))undecane is unique due to its highly strained structure and the presence of multiple ring junctions. This imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
1777-44-2 |
|---|---|
Formule moléculaire |
C11H16 |
Poids moléculaire |
148.24 g/mol |
Nom IUPAC |
tetracyclo[6.2.1.02,7.03,5]undecane |
InChI |
InChI=1S/C11H16/c1-2-7-3-6(1)9-4-8-5-10(8)11(7)9/h6-11H,1-5H2 |
Clé InChI |
VBMPZIREYOVDPP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1C3C2C4CC4C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1b,2,3,3a,3b,4,5,6,7,7a,8,8a,8b,9-Tetradecahydrobenzo[6,7]-as-indaceno[2,3-b]oxirene](/img/structure/B14756178.png)
![Cyclohexanamine;[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14756180.png)
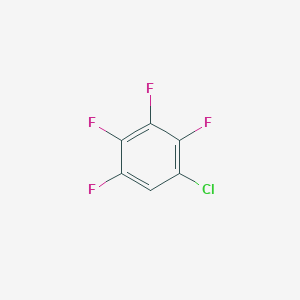

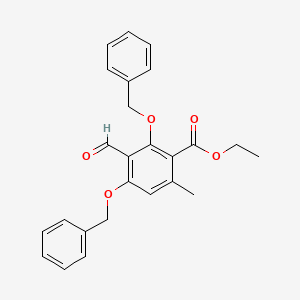
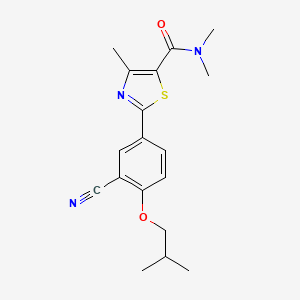
![[2-(3,4-Dihydroxyoxolan-2-yl)-2-dodecanoyloxyethyl] dodecanoate](/img/structure/B14756215.png)
![Spiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane]](/img/structure/B14756217.png)
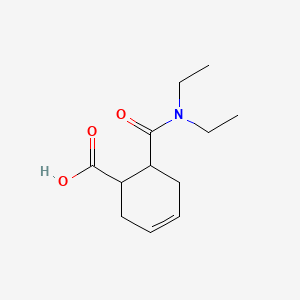

![3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol](/img/structure/B14756235.png)
